An In-depth Technical Guide on N-benzyl-2-oxocyclopentanecarboxamide (CAS 2799-86-2)
An In-depth Technical Guide on N-benzyl-2-oxocyclopentanecarboxamide (CAS 2799-86-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-benzyl-2-oxocyclopentanecarboxamide (CAS 2799-86-2) is a chemical compound with a molecular structure suggesting its potential as a versatile intermediate in organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. Its scaffold, combining a cyclopentanone moiety with a benzylamide group, presents multiple points for chemical modification, allowing for the exploration of diverse chemical spaces in the development of novel therapeutic agents. This document provides a comprehensive overview of its known chemical and physical properties. While specific experimental protocols for its synthesis and detailed biological activity studies are not extensively reported in publicly accessible literature, this guide furnishes a generalized synthetic approach and highlights the potential therapeutic areas where derivatives of this scaffold have shown promise.
Chemical and Physical Properties
N-benzyl-2-oxocyclopentanecarboxamide is a solid organic compound. Its key chemical and physical properties, compiled from various chemical databases and suppliers, are summarized in the table below.[1][2]
| Property | Value |
| CAS Number | 2799-86-2 |
| Molecular Formula | C₁₃H₁₅NO₂ |
| Molecular Weight | 217.26 g/mol |
| IUPAC Name | N-benzyl-2-oxocyclopentane-1-carboxamide |
| Synonyms | 2-Oxo-cyclopentanecarboxylic acid benzylamide, N-benzyl-2-oxocyclopentanecarboxamide |
| Appearance | Solid (form not specified in literature) |
| Melting Point | 92 °C |
| Boiling Point | 461.2 ± 44.0 °C (Predicted) |
| Density | 1.168 ± 0.06 g/cm³ (Predicted) |
| Solubility | Information not available |
| Storage Conditions | 2-8°C, sealed, dry |
Synthesis
General Experimental Workflow
The following diagram illustrates a logical workflow for the synthesis of N-benzyl-2-oxocyclopentanecarboxamide, starting from 2-oxocyclopentanecarboxylic acid. This represents a standard approach to amide bond formation.
Hypothetical Experimental Protocol
Materials:
-
2-oxocyclopentanecarboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Benzylamine
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Activation of the Carboxylic Acid: To a solution of 2-oxocyclopentanecarboxylic acid in anhydrous DCM under an inert atmosphere, slowly add an excess of thionyl chloride or oxalyl chloride at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude 2-oxocyclopentanecarbonyl chloride.
-
Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C. In a separate flask, prepare a solution of benzylamine and triethylamine in anhydrous DCM. Slowly add the benzylamine solution to the acid chloride solution. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Biological Activity and Potential Applications
Currently, there are no specific studies in the public domain detailing the biological activity of N-benzyl-2-oxocyclopentanecarboxamide. However, the core structure is present in various classes of compounds that have demonstrated significant pharmacological effects. The presence of the carboxamide linkage is a common feature in many drug molecules.
Derivatives of similar scaffolds, such as 2-oxocycloalkylsulfonamides and other carboxamides, have been investigated for a range of biological activities, including:
-
Antifungal Activity: Certain 2-oxocycloalkylsulfonamides have shown potent fungicidal effects.[3]
-
Anticancer Activity: Carboxamide derivatives are a well-established class of anticancer agents, and some have demonstrated inhibitory activity against various tumor cell lines.[3]
-
Antimycobacterial Activity: Substituted N-benzylpyrazine-2-carboxamides have been evaluated for their activity against Mycobacterium tuberculosis.
Given its structural features, N-benzyl-2-oxocyclopentanecarboxamide serves as a valuable starting material for the synthesis of compound libraries for screening against various biological targets. The cyclopentanone ring can be functionalized further, and the benzyl group can be substituted to explore structure-activity relationships.
Signaling Pathways and Mechanism of Action
As there is no available data on the biological activity of N-benzyl-2-oxocyclopentanecarboxamide, its mechanism of action and any associated signaling pathways have not been elucidated. Research into the biological effects of this specific compound would be required to determine its molecular targets and downstream effects.
The following diagram illustrates a hypothetical logical relationship for the initial stages of drug discovery, where a compound like N-benzyl-2-oxocyclopentanecarboxamide could be utilized.
